molecular formula C14H18F4N2O3 B8075096 tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate

tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate

Cat. No.: B8075096
M. Wt: 338.30 g/mol
InChI Key: FPMMKRMOYNZKGF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a hydroxyethylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with 4-fluoro-3-(trifluoromethyl)benzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating specific biological pathways, which could lead to the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl 2-(2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)hydrazine-1-carboxylate is unique due to the presence of both a hydroxyethylamino group and a fluoro-substituted phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl N-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyethyl]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N2O3/c1-13(2,3)23-12(22)20-19-7-11(21)8-4-5-10(15)9(6-8)14(16,17)18/h4-6,11,19,21H,7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMMKRMOYNZKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC(C1=CC(=C(C=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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